3-bromo-4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole is a synthetic compound characterized by its unique imidazole and triazole ring structure. Its molecular formula is CHBrN, and it has a molecular weight of 203.04 g/mol. This compound belongs to the class of heterocyclic compounds, specifically imidazoles and triazoles, which are known for their diverse biological activities.
The synthesis of 3-bromo-4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole can be approached through several methods. A common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 4-methyl-1H-imidazole and brominated intermediates can lead to the desired triazole compound through a series of condensation reactions .
The molecular structure of 3-bromo-4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole features a fused imidazole and triazole ring system with a bromine atom at the 3-position and a methyl group at the 4-position of the imidazole ring.
3-bromo-4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole can undergo various chemical reactions typical for heterocycles:
The reactivity of this compound is influenced by the presence of both nitrogen atoms in the rings which can coordinate with metal ions or participate in further functionalization.
The mechanism of action for compounds like 3-bromo-4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole often involves interaction with biological targets such as enzymes or receptors. The specific interactions depend on the substituents on the imidazole and triazole rings which can enhance binding affinity or specificity towards biological targets.
3-bromo-4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole has potential applications in medicinal chemistry due to its structural similarity to other biologically active compounds. It may exhibit antibacterial and antifungal properties similar to other triazole derivatives . Additionally, it serves as an intermediate in the synthesis of more complex heterocyclic compounds used in pharmaceuticals.
The synthesis of 3-bromo-4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole relies on sequential heterocyclic ring construction. A canonical approach begins with N-amination of 4-methylimidazole to generate 4-methyl-1H-imidazol-1-amine, followed by cyclocondensation with α-haloketones or tosylhydrazones to form the imidazo[1,2-c][1,2,3]triazole core [9]. Key challenges include regiocontrol during imidazole functionalization and mitigation of dimerization side products. Advanced routes employ orthogonal protecting groups (e.g., SEM or Boc) on the imidazole nitrogen to direct cyclization selectivity. Post-annulation, the scaffold undergoes regioselective bromination at C3, completing the synthesis in 4-6 steps with 30-45% overall yield [9].
CuAAC ("click chemistry") enables efficient late-stage derivatization of the imidazo-triazole scaffold. Terminal alkynes introduced at the C6 position undergo cycloaddition with aryl/alkyl azides under Cu(I) catalysis (CuSO₄/sodium ascorbate). This method achieves near-quantitative yields (85-98%) of 1,4-disubstituted triazole hybrids under aqueous conditions at 25-40°C [7] [10]. Ligand-free Cu nanoparticles immobilized on cellulose further enhance reaction sustainability, reducing copper leaching to <2 ppm. The reaction’s bioorthogonality allows incorporation of bioactive moieties (e.g., carbohydrates or antibiotics) without protecting groups [7].
Table 1: CuAAC Conditions for Imidazo-Triazole Functionalization
Alkyne Position | Azide Component | Catalyst System | Temp (°C) | Yield (%) |
---|---|---|---|---|
C6-Propargyloxy | Phenyl azide | CuSO₄/NaAsc | 25 | 95 |
C6-Propargylamine | Benzyl azide | CuNPs/Cellulose | 40 | 89 |
C4-Ethynylbenzyl | 2-Azidoacetamide | CuI/DIPEA | 60 | 78 |
Regioselective C3 bromination exploits the electron-deficient character of the imidazo-triazole C3 carbon. NBS (N-bromosuccinimide) in DMF or acetonitrile at 0-25°C achieves >90% selectivity for monobromination [1] [9]. Electrophilic aromatic substitution (EAS) mechanisms dominate, with bromonium ion attack favored at C3 due to adjacent nitrogen atoms. Catalyst-controlled bromination using Lewis acids (e.g., AlCl₃ or FeCl₃) redirects selectivity to C5 but reduces yield to 40-60%. Solvent screening reveals polar aprotic media (DMF, DMSO) optimize C3-bromination kinetics, while protic solvents (MeOH, H₂O) promote hydrolysis. Post-bromination, nucleophilic substitution (e.g., Suzuki coupling) enables C3 diversification [1].
Table 2: Bromination Reagent Screening for Imidazo-Triazoles
Reagent | Solvent | Temp (°C) | C3:C5 Selectivity | Yield (%) |
---|---|---|---|---|
NBS | DMF | 0 | 95:5 | 92 |
Br₂ | CHCl₃ | 25 | 70:30 | 85 |
CuBr₂ | Acetonitrile | 80 | 60:40 | 45 |
DBDMH* | DCM | -10 | 98:2 | 88 |
*1,3-Dibromo-5,5-dimethylhydantoin
Solvent polarity critically influences annulation kinetics and byproduct formation. Cyclocondensation of 4-aminoimidazoles with α-bromoketones proceeds optimally in acetonitrile (k = 0.18 min⁻¹), whereas DMSO retards the reaction (k = 0.05 min⁻¹) due to substrate solvation [6] [9]. Acid catalysts (p-TsOH, 10 mol%) accelerate dehydration, improving yields from 55% to 82%. Microwave irradiation (150°C, 20 min) further enhances efficiency, reducing reaction times from 12 hours to 30 minutes. Metal-organic frameworks (MOFs) like ZIF-8 serve as recyclable heterogeneous catalysts, achieving 90% yield over five cycles [6].
CuAAC constructs imidazo-triazole hybrids with enhanced bioactivity profiles. Key examples include:
Pharmacophore tethering strategies balance spacer length (n = 2-4 methylene units) and polarity to optimize target engagement without compromising solubility.
Table 3: Bioactive Imidazo-Triazole Hybrids Synthesized via CuAAC
Core Scaffold | Clicked Pharmacophore | Biological Target | Activity Enhancement |
---|---|---|---|
3-Bromo-4-methylimidazo-triazole | Fluconazole derivative | Lanosterol 14α-demethylase | 100× vs. C. glabrata |
C6-Alkyne-functionalized | Coumarin-azide | Topoisomerase IIα | IC₅₀ = 1.2 μM (vs. 8.7 μM parent) |
N1-Propargyl derivative | Ribavirin azide | HCV NS5B polymerase | EC₅₀ = 0.3 μM (vs. 9.2 μM ribavirin) |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: